5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-3-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3-fluorophenyl)propanenitrile
- (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester
- (4-Bromo-3-fluorophenyl)methanamine hydrochloride
Uniqueness
5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring and its pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7BrFN3 |
---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-(4-bromo-3-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrFN3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI Key |
KHUNRQUPYPJWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)N)F)Br |
Origin of Product |
United States |
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